DL-Phenylalanine-2-13C
Description
Significance of Isotopic Labeling in Biochemical Investigation
Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to trace their journey through metabolic reactions, protein structures, and other biological processes. musechem.comstudysmarter.co.ukfiveable.me This method provides unparalleled insights into the dynamics of life at the molecular level without significantly altering the chemical properties of the compounds under investigation. musechem.com By replacing a common atom with its heavier, stable isotope, scientists can follow the labeled molecule through a biological system, revealing metabolic fluxes, pathway contributions, and reaction kinetics. fiveable.me
Carbon-13 (¹³C) is a naturally occurring, non-radioactive stable isotope of carbon. moravek.com Its use as a tracer is a cornerstone of modern metabolic research. moravek.commetwarebio.com When a molecule containing a ¹³C atom is introduced into a biological system, it is processed just like its non-labeled counterpart. metwarebio.com As the substrate is metabolized, the ¹³C label is incorporated into various intermediates and end products. metwarebio.com
Researchers can then use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to detect the ¹³C-enriched molecules. moravek.commetwarebio.commdpi.com This allows for the precise mapping of metabolic pathways in real-time and the quantification of the flow, or flux, of metabolites through these pathways. moravek.commdpi.com This approach has been instrumental in studying central carbon metabolism, including glycolysis and the citric acid cycle, and in understanding how cells adapt their metabolism under different conditions. metwarebio.com By tracing the atom transition paths, functional pathways can be confirmed and new enzymes can be discovered. jove.com
While uniformly labeling a molecule with ¹³C is useful, site-specific isotopic enrichment—placing the isotope at a single, known position in the molecule—offers distinct advantages. jove.comsigmaaldrich.com This precision allows for a more detailed interrogation of molecular transformations. sigmaaldrich.comnih.gov
One major benefit is the simplification of complex analytical spectra. sigmaaldrich.comnih.gov In NMR spectroscopy, for example, selective labeling allows researchers to focus on the signals from the labeled site, reducing ambiguity and enabling clearer interpretation. nih.gov Site-specific labeling is particularly powerful for determining reaction mechanisms, as it allows researchers to trace the fate of a specific atom through a series of chemical conversions. jove.comenviro.wiki This is more informative than using uniformly labeled substrates, which can sometimes confound the tracing of carbon transitions. jove.com Furthermore, in structural biology, placing isotopes at specific sites enables the measurement of precise intramolecular and intermolecular distances, which is crucial for determining the three-dimensional structures of proteins and other biomacromolecules. sigmaaldrich.com
| Feature | Uniform Isotopic Labeling | Site-Specific Isotopic Labeling |
|---|---|---|
| Definition | All atoms of a specific element (e.g., carbon) are replaced with their stable isotope. | An isotope is placed at a single, defined position within the molecule. |
| Primary Application | General metabolic flux analysis, identifying all downstream metabolites. metwarebio.com | Elucidating specific reaction mechanisms, structural analysis, simplifying complex spectra. jove.comsigmaaldrich.comnih.gov |
| Information Detail | Provides a broad overview of pathway activity. | Provides highly detailed information about the fate of a specific atom. jove.comresearchgate.net |
| Analytical Complexity | Can lead to complex spectra with overlapping signals. sigmaaldrich.com | Simplifies spectra and allows for focused analysis of specific signals. nih.gov |
Role of Carbon-13 in Tracing Metabolic Pathways
Overview of DL-Phenylalanine as a Key Metabolic Precursor in Biological Systems
Phenylalanine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. wikipedia.orgmetwarebio.com It serves as a fundamental building block for proteins and is a crucial node connecting primary and secondary metabolism. metwarebio.comfrontiersin.org The compound DL-Phenylalanine is a racemic mixture, containing equal amounts of two stereoisomers: L-Phenylalanine and D-Phenylalanine. wikipedia.orgcarlroth.comnih.gov
L-Phenylalanine is the isomer used by the body to build proteins. wikipedia.org A major metabolic fate of L-Phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.org This is a critical step, as tyrosine is the precursor for the synthesis of several vital molecules, including:
Neurotransmitters: Dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), which are essential for regulating mood, stress response, and alertness. metwarebio.com
Melanin: The pigment responsible for the color of skin, hair, and eyes. wikipedia.orgdrugbank.com
The biological role of D-Phenylalanine is less defined, though it is not incorporated into proteins. wikipedia.org Some research suggests it may have pharmacological activities. wikipedia.org The mixture, DL-Phenylalanine, is sometimes used in nutritional supplements. nih.gov Because of its central role, the metabolism of phenylalanine is of great interest in health and disease, particularly in the context of the genetic disorder phenylketonuria (PKU), where the inability to metabolize phenylalanine leads to its toxic accumulation. metwarebio.com
| Precursor | Key Derived Metabolites | Biological Significance |
|---|---|---|
| L-Phenylalanine | Protein | Structural components of cells, enzymes, hormones, etc. |
| L-Tyrosine | Direct product of phenylalanine hydroxylation; precursor to other key molecules. wikipedia.org | |
| Dopamine, Norepinephrine, Epinephrine (Catecholamines) | Crucial neurotransmitters for brain function, mood, and stress response. metwarebio.comdrugbank.com | |
| Melanin | Pigment providing color to skin, hair, and eyes. wikipedia.org |
Scope and Research Imperatives for DL-Phenylalanine-2-13C Studies
The use of DL-Phenylalanine specifically labeled at the C-2 position (the alpha-carbon) opens up precise avenues of investigation. This specific labeling allows researchers to track the fate of the alpha-carbon of phenylalanine as it moves through various biochemical pathways, providing data that would be difficult to obtain with uniformly labeled or C-1 (carboxylate-labeled) phenylalanine.
Research imperatives and applications include:
Elucidating Enzyme Mechanisms: Studying enzymes that act on phenylalanine, such as phenylalanine hydroxylase or aminotransferases. By tracking the ¹³C label at the C-2 position using NMR or mass spectrometry, researchers can gain detailed insights into the catalytic mechanisms and kinetics of these enzymes. moravek.comsigmaaldrich.comnih.gov
Investigating Metabolic Disorders: In diseases like phenylketonuria (PKU), understanding the alternative metabolic routes of phenylalanine is crucial. metwarebio.com Tracing with DL-Phenylalanine-2-¹³C can help quantify the flux through transamination and other secondary pathways, providing a clearer picture of the disease's pathophysiology.
Neurotransmitter Synthesis and Turnover: Since phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine, tracing with DL-Phenylalanine-2-¹³C can be used to measure the rates of synthesis and turnover of these critical neurotransmitters in the brain and nervous system. metwarebio.comnih.gov The label's position at the C-2 carbon, which is retained during the conversion to tyrosine and subsequent catecholamines, makes it an ideal tracer for this purpose.
Protein Metabolism Studies: By following the incorporation of L-Phenylalanine-2-¹³C into proteins and its subsequent release during protein turnover, researchers can obtain accurate measurements of protein synthesis and degradation rates in various tissues and under different physiological conditions. ckisotopes.com
The high chemical purity and specific isotopic enrichment of DL-Phenylalanine-2-¹³C are critical for the success of these metabolic studies. ckisotopes.com The ability to distinguish the labeled compound from its natural counterpart with high sensitivity makes it an invaluable tool for quantitative analysis in complex biological samples. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1 |
InChI Key |
COLNVLDHVKWLRT-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[13CH](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Methodologies for Synthesis and Isotopic Enrichment of Dl Phenylalanine 2 13c
Chemical Synthesis Pathways for Alpha-Carbon Labeling
Chemical synthesis provides a direct and often high-yielding route to DL-Phenylalanine-2-¹³C. These methods typically involve the use of ¹³C-labeled precursors and a series of controlled organic reactions to construct the final amino acid. evitachem.com
Application of Specific Organic Reactions (e.g., Metathesis, Hydantoin (B18101) Elongation)
Several classic and modern organic reactions are employed to construct the phenylalanine backbone and introduce the alpha-carbon. Reductive amination of a labeled phenylpyruvic acid precursor over a palladium on carbon (Pd/C) catalyst is a well-established method for producing DL-phenylalanine. researchgate.net
While not explicitly detailed for DL-Phenylalanine-2-¹³C in the provided search results, the hydantoin elongation method is a classical approach for synthesizing amino acids. This method would involve reacting a ¹³C-labeled carbonyl compound with cyanide and ammonium (B1175870) carbonate to form a hydantoin intermediate, which is then hydrolyzed to the desired amino acid.
Biosynthetic and Enzymatic Approaches for Stereospecific Isotopic Labeling
Biosynthetic and enzymatic methods offer the significant advantage of producing stereospecific L- or D-phenylalanine, which is often required for biological studies. These techniques leverage the highly specific catalytic machinery of cells or isolated enzymes. evitachem.comnih.gov
Strategies for Position-Selective Isotope Incorporation in Biomolecules
Position-selective isotopic labeling in biomolecules can be achieved by providing cultured cells with specifically labeled precursors. nih.gov For instance, microorganisms or cell cultures can be fed with ¹³C-enriched substrates, which are then incorporated into the amino acid biosynthesis pathways. evitachem.com A common and economical strategy involves using [2-¹³C]-glycerol as the sole carbon source in bacterial cultures engineered to overproduce phenylalanine. nih.gov This leads to the incorporation of ¹³C at specific positions, including the Cα, Cγ, and Cε of phenylalanine. nih.gov The use of α-ketoacid precursors is also a viable strategy in cell-based protein overexpression systems, allowing for highly selective labeling of phenylalanine residues without significant cross-labeling to other amino acids. nih.gov The choice of isotopically labeled glucose, such as [1,6-¹³C]glucose or [1,2-¹³C]glucose, can also be optimized to achieve high precision in labeling patterns for metabolic flux analysis. nih.gov
| Precursor | Organism/System | Outcome |
| [2-¹³C]-Glycerol | E. coli | Site-specific ¹³C incorporation at Cα, Cγ, and Cε of phenylalanine nih.gov |
| ¹³C α-ketoacids | E. coli | Selective labeling of Phe and Tyr residues nih.gov |
| [1,6-¹³C]glucose & [1,2-¹³C]glucose | E. coli | Optimized flux precision in ¹³C-Metabolic Flux Analysis nih.gov |
| Isotopically labeled shikimic acid | In vitro | Labeling of aromatic protons in Phe, Tyr, and Trp researchgate.net |
Culturing and Expression Systems for Isotope-Enriched Proteins
For producing isotope-enriched proteins containing labeled phenylalanine, bacterial expression systems, particularly Escherichia coli, are widely used. nih.govvanderbilt.edu These systems can be genetically modified to enhance the production of specific amino acids. To maximize the incorporation of the labeled amino acid, auxotrophic strains that cannot synthesize phenylalanine themselves are often employed. This ensures that the exogenously supplied labeled phenylalanine is efficiently incorporated into the proteins being expressed. nih.gov The optimization of culture conditions, such as the timing and amount of labeled precursor addition, is crucial for achieving high levels of isotopic enrichment. biorxiv.orgisotope.com For example, a 90-minute label incorporation period following the administration of ¹³C-glucose via intraperitoneal injection was found to be optimal for TCA cycle labeling in mouse models. biorxiv.org
Analytical Verification of Isotopic Purity and Labeling Position
Following the synthesis of DL-Phenylalanine-2-¹³C, it is imperative to verify the isotopic purity and the precise location of the ¹³C label. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). evitachem.com
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C-NMR, is a powerful tool for determining the exact position of the ¹³C atom within the molecule. The chemical shift of the alpha-carbon in phenylalanine is distinct and allows for unambiguous confirmation of labeling at the C-2 position. researchgate.netresearchgate.net
Mass Spectrometry (MS) is used to determine the isotopic enrichment of the sample. By comparing the mass-to-charge ratio of the labeled phenylalanine to its unlabeled counterpart, the percentage of molecules that have successfully incorporated the ¹³C isotope can be accurately quantified. evitachem.com
These analytical methods ensure the quality and reliability of the synthesized DL-Phenylalanine-2-¹³C for its intended research applications.
High-Resolution Mass Spectrometry for Isotopic Content Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic enrichment of DL-Phenylalanine-2-13C. This technique can differentiate between the mass of the unlabeled compound (M) and the ¹³C-labeled variant (M+1) with high precision, allowing for the confirmation and quantification of isotopic incorporation. sigmaaldrich.comacs.org
Advanced HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the mass accuracy required to resolve the isotopologues clearly. researchgate.netnih.gov For this compound, the analysis would confirm a mass shift of +1 Da compared to the unlabeled compound. sigmaaldrich.com The relative intensities of the M and M+1 peaks in the mass spectrum are used to calculate the isotopic enrichment percentage. For example, in a sample with 99% enrichment, the M+1 peak would be significantly more abundant than the M peak corresponding to the natural abundance isotopologue.
Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or direct infusion Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the labeled compound. nih.govnih.gov In metabolic studies, HRMS can track the incorporation of the ¹³C label from phenylalanine into other metabolites and proteins, providing insights into metabolic flux. nih.govacu.edu.au The high resolving power of these instruments is crucial for distinguishing the labeled compound from other co-eluting species that may have similar masses, a common challenge in complex biological samples. researchgate.net
Table 1: Representative High-Resolution Mass Spectrometry Findings for ¹³C-Labeled Phenylalanine
| Analytical Technique | Key Finding | Research Context | Citation |
|---|---|---|---|
| Orbitrap MS | Enabled measurement of low abundance isotope enrichment in muscle proteins, overcoming challenges of interfering precursors. | Measurement of protein synthesis rates. | researchgate.net |
| MALDI-FT-ICR-MSI | Spatiotemporal tracking of ¹³C₆-Phe and its conversion to ¹³C₆-Tyr in tumor tissues with high mass resolution (R = 1.5E5 at m/z 200). | Cancer metabolism research. | nih.gov |
| GC-MS | Used to analyze derivatized ¹³C-labeled phenylalanine to confirm isotopic incorporation. | Characterization of bacterially produced labeled amino acids. | nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation
While mass spectrometry confirms that a ¹³C isotope has been incorporated, it does not inherently verify its specific location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise position of the isotopic label. evitachem.comnih.gov For this compound, NMR is used to verify that the enrichment is exclusively at the C-2 (Cα) position.
A one-dimensional (1D) ¹³C NMR spectrum of this compound would show a significantly enhanced signal for the C-2 carbon compared to the other carbon signals in the molecule. hmdb.ca The chemical shifts of the carbon atoms are unique to their chemical environment, allowing for unambiguous assignment.
To further confirm the position, two-dimensional (2D) NMR experiments such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum are employed. nih.gov An HSQC experiment correlates the signals of directly bonded nuclei, in this case, ¹H and ¹³C atoms. For this compound, a strong cross-peak would be observed between the C-2 carbon and the proton attached to it (the α-proton). nih.gov The absence of similarly enhanced correlations for other carbon positions provides conclusive evidence of site-specific labeling. This positional confirmation is critical for the integrity of metabolic studies that rely on tracking the fate of a specific atom within a molecule. mdpi.comnih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for Phenylalanine
| Carbon Atom Position | Typical Chemical Shift (ppm) | Annotation |
|---|---|---|
| C=O (Carboxyl) | ~174 | C-1 |
| CH (Alpha-carbon) | ~56 | C-2 (Site of ¹³C Label) |
| CH₂ (Beta-carbon) | ~38 | C-3 |
| C (Aromatic C-H) | ~127-130 | Aromatic Ring |
| C (Aromatic Quaternary) | ~137 | Aromatic Ring |
Note: Chemical shifts are approximate and can vary based on solvent and pH. Data is illustrative, based on typical values found in databases and literature. hmdb.ca
Applications of Dl Phenylalanine 2 13c in Metabolic Flux Analysis 13c Mfa
Theoretical Frameworks of 13C-Metabolic Flux Analysis
The successful application of DL-Phenylalanine-2-13C in 13C-MFA relies on robust theoretical frameworks that translate raw isotope labeling data into meaningful metabolic flux maps. These frameworks encompass the reconstruction of metabolic networks and the mathematical modeling of isotope distribution under different experimental conditions.
Stoichiometric Network Reconstruction for Carbon Isotopomer Modeling
At the core of 13C-MFA is a comprehensive metabolic network model. nih.gov This model is a mathematical representation of the biochemical reactions occurring within a cell, detailing the stoichiometry of each reaction—the precise ratio of reactants to products. researchgate.net For the purposes of 13C-MFA, this network must also include atom-mapping information, which meticulously tracks the transfer of each carbon atom from a substrate to a product in every reaction. maranasgroup.com
The process of creating this model, known as stoichiometric network reconstruction, involves compiling information from genomic data, biochemical literature, and pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netannualreviews.org The resulting network model serves as the foundation for simulating the distribution of isotopomers—molecules that differ only in the isotopic composition of their atoms. nih.govfrontiersin.org For instance, when this compound is introduced, the model predicts how the 13C label will be incorporated into other metabolites based on the activities of the interconnected pathways. By comparing the simulated isotopomer distributions with experimentally measured data, researchers can estimate the intracellular metabolic fluxes. nih.gov
The complexity of these models can range from core models of central carbon metabolism to genome-scale models that encompass thousands of reactions. maranasgroup.comfrontiersin.org The choice of model complexity depends on the specific research question and the available experimental data.
Principles of Isotopic Steady-State and Non-Steady-State 13C-MFA
The distribution of the 13C label from this compound can be analyzed under two distinct conditions: isotopic steady-state and non-steady-state.
Isotopic Steady-State 13C-MFA assumes that the system is in both a metabolic and isotopic steady state. oup.com A metabolic steady state is achieved when the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time. nih.gov An isotopic steady state is reached when the isotopic labeling pattern of the metabolites no longer changes. d-nb.info This approach is well-suited for microbial and cell culture systems that can be maintained under constant conditions for extended periods. oup.com The principle behind steady-state 13C-MFA is that different metabolic pathways will result in distinct labeling patterns in the final products. oup.com By analyzing these patterns, the relative fluxes through converging pathways can be determined.
Isotopically Non-Stationary 13C-MFA (INST-MFA) is a more dynamic approach that is applied to systems at a metabolic steady state but not an isotopic one. vanderbilt.edunih.gov This method involves analyzing the transient labeling patterns of intracellular metabolites over time, immediately following the introduction of the 13C-labeled tracer. vanderbilt.eduresearchgate.net INST-MFA is particularly valuable for systems that are slow to reach isotopic steady state or for studying autotrophic organisms where steady-state labeling would result in uniform labeling, providing no information on flux distribution. vanderbilt.edu By capturing the dynamic changes in isotopomer distribution, INST-MFA can provide a more detailed and sensitive analysis of metabolic fluxes. vanderbilt.edu
| MFA Type | Metabolic State | Isotopic State | Key Feature | Applicability |
| Steady-State 13C-MFA | Steady | Steady | Analysis of final, stable labeling patterns. oup.com | Systems that can be maintained in a constant state for long periods. oup.com |
| INST-MFA | Steady | Non-Steady (Transient) | Analysis of the dynamic changes in labeling over time. vanderbilt.edu | Systems with slow labeling dynamics or where steady-state is not feasible. vanderbilt.edunih.gov |
Experimental Design for Isotope Tracing Studies in Model Systems
The quality and interpretability of 13C-MFA results are highly dependent on a well-designed experiment. This includes the strategy for introducing the labeled substrate and the methods for preserving the metabolic state of the cells during sample collection.
Controlled Substrate Feeding Strategies for Tracer Introduction
The introduction of the 13C-labeled tracer, such as this compound, must be carefully controlled to avoid perturbing the metabolic steady state of the system. vanderbilt.edu A common approach is to switch the cells from a medium containing the unlabeled substrate to an identical medium where the substrate is replaced with its 13C-labeled counterpart. nih.gov
The feeding strategy can significantly impact the labeling patterns and, consequently, the accuracy of the flux estimations. Different feeding regimes, such as batch, fed-batch, or continuous culture (chemostat), can be employed depending on the experimental goals and the biological system under investigation. researchgate.net For example, continuous cultures are often used to maintain a constant environment and achieve a true metabolic steady state. researchgate.net The choice of tracer and its specific labeling pattern is also a critical aspect of experimental design, as different tracers provide different levels of resolution for various pathways. researchgate.net Parallel labeling experiments, where different tracers are used in parallel cultures, can provide a more comprehensive and robust dataset for flux analysis. nih.gov
Methodologies for Sample Quenching and Intracellular Metabolite Extraction
To obtain an accurate snapshot of the intracellular metabolic state at the time of sampling, it is crucial to rapidly halt all enzymatic activity, a process known as quenching. vanderbilt.edu This prevents any changes in metabolite concentrations or labeling patterns after the sample is collected. nih.gov A widely used method for quenching is the rapid immersion of cells in a cold solvent, such as methanol, which is kept at a very low temperature. nih.gov
Following quenching, the intracellular metabolites must be extracted from the cells. This is typically achieved by disrupting the cell membrane using a combination of solvents, such as a chloroform-methanol-water mixture. nih.gov This procedure separates the water-soluble metabolites from other cellular components like lipids and proteins. The extracted metabolites can then be analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine their isotopic labeling patterns. sci-hub.se The separation of the cell pellet from the growth medium is also a necessary step to analyze both intracellular and extracellular metabolites, which provides essential constraints for flux determination. nih.gov
Quantitative Elucidation of Intracellular Carbon Fluxes
The ultimate goal of a 13C-MFA experiment is to quantify the rates of intracellular reactions. This is achieved by integrating the experimental data—extracellular flux measurements and intracellular labeling patterns—with the computational framework of the metabolic model.
The process involves minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model for a given set of fluxes. researchgate.net This is a computationally intensive task that often requires sophisticated algorithms to find the best fit. The resulting flux map provides a quantitative description of the metabolic phenotype of the cell under the specific experimental conditions. researchgate.net
For example, by tracing the 13C label from this compound, researchers can quantify the flux through the pathways involved in phenylalanine biosynthesis and degradation. researchgate.net This information can be used to identify metabolic bottlenecks, understand how cells respond to genetic or environmental perturbations, and guide metabolic engineering efforts to improve the production of desired compounds. researchgate.net The precision of the estimated fluxes can be further improved by incorporating data from multiple labeling experiments and by measuring the labeling of various cellular components, including amino acids, glycogen, and RNA. nih.gov
The table below provides a simplified example of how flux data might be presented, showing the relative flux through different pathways under two different conditions.
| Metabolic Pathway | Condition A (Relative Flux) | Condition B (Relative Flux) |
| Glycolysis | 100 | 120 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 30 | 25 |
| TCA Cycle | 80 | 70 |
| Phenylalanine Biosynthesis | 5 | 8 |
This quantitative data allows for a detailed comparison of metabolic states and provides a deeper understanding of cellular function.
Determination of Relative Pathway Contributions and Flux Splits
DL-Phenylalanine-2-¹³C is instrumental in determining the relative contributions of different metabolic pathways and quantifying flux splits at key metabolic branch points. When cells are cultured with a ¹³C-labeled substrate, the isotopes are incorporated into various metabolites, including proteinogenic amino acids. researchgate.netnih.gov The specific labeling pattern within these amino acids, as determined by techniques like mass spectrometry or NMR, provides crucial constraints for computational models of metabolism. sci-hub.se
For instance, the labeling pattern in phenylalanine, which is derived from the shikimate pathway, can help elucidate the fluxes through the pentose phosphate pathway (PPP) and glycolysis. nih.gov This is because the precursors for aromatic amino acid biosynthesis, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, originate from these central carbon pathways. frontiersin.org By analyzing the mass isotopomer distribution in phenylalanine, researchers can calculate the split ratios between these pathways, offering a quantitative understanding of how carbon is partitioned in the cell. sci-hub.se The precision of flux estimations can be significantly improved by including labeling data from multiple sources, including amino acids like phenylalanine. nih.gov
Table 1: Representative Metabolic Fluxes Determined Using ¹³C-MFA with Phenylalanine Labeling Data This table is interactive. Click on the headers to sort.
| Metabolic Flux | Description | Relative Flux Value (example) | Confidence Interval |
|---|---|---|---|
| vPGI | Phosphoglucose Isomerase | 85.2 | ± 3.5 |
| voxPPP | Oxidative Pentose Phosphate Pathway | 15.8 | ± 2.1 |
| vED | Entner-Doudoroff Pathway | 5.3 | ± 1.2 |
| vTKT | Transketolase | 10.5 | ± 1.8 |
| vTAL | Transaldolase | 9.7 | ± 1.6 |
Data is illustrative and based on typical ¹³C-MFA studies. Actual values will vary depending on the organism and experimental conditions.
Assessment of Metabolic Rewiring in Response to Environmental Perturbations
Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability or stress. DL-Phenylalanine-2-¹³C is a valuable tool for studying this metabolic rewiring. umich.edu By comparing the flux maps of cells grown under different conditions, researchers can identify how metabolic pathways are rerouted to cope with perturbations. mdpi.comnih.gov
For example, studies have used ¹³C-MFA to investigate the metabolic response of pancreatic cancer cells to drug treatments, revealing adaptive resilience through metabolic plasticity. mdpi.com In plant biology, ¹³CO₂ tracing has been used to understand how plants adjust their metabolism to tolerate stresses like UV-B radiation, with phenylalanine metabolism being a key area of investigation. biorxiv.org These studies demonstrate the power of using ¹³C-labeled compounds to uncover the dynamic nature of cellular metabolism and identify key nodes that are critical for adaptation.
Investigating Phenylalanine Catabolism and Anabolism Pathways
The use of isotopically labeled phenylalanine, including DL-Phenylalanine-2-¹³C, has been fundamental in elucidating the mechanisms of enzymes involved in its breakdown (catabolism) and synthesis (anabolism).
Biochemical Mechanisms of Phenylalanine Hydroxylase Activity
Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in phenylalanine catabolism. wikipedia.org Isotope effect studies, often employing deuterated or ¹³C-labeled phenylalanine, have been crucial in probing the enzyme's catalytic mechanism. nih.govcapes.gov.br These studies have helped to understand the nature of the reactive oxygen species involved and the details of the hydroxylation reaction. nih.govresearchgate.net For instance, kinetic isotope effects have provided evidence for a ferryl-oxo intermediate as the hydroxylating species and have helped to dissect the individual steps of the reaction, including the potential for a different rate-limiting step in PAH compared to other related hydroxylases. wikipedia.orgnih.gov
Enzymatic Reaction Mechanisms of Phenylalanine Ammonia-Lyase
Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants and some microorganisms. wikipedia.org The synthesis of specifically labeled isotopomers of L-phenylalanine, including those with ¹³C, has been instrumental in studying the mechanism of PAL. nih.govtandfonline.com These labeled compounds allow for detailed kinetic isotope effect studies to understand the stereochemistry and the nature of the bond-breaking and bond-forming steps in the catalytic cycle. nih.gov Research has pointed towards a mechanism involving an electrophilic attack by a prosthetic group on the phenyl ring of phenylalanine. nih.gov
Linkages to Aromatic Amino Acid Biosynthesis and Secondary Metabolism
Phenylalanine is a central precursor for a vast array of secondary metabolites in plants, including flavonoids, lignins, and other phenylpropanoids. frontiersin.org The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, occurs via the shikimate pathway. bioone.orgfrontiersin.orgebi.ac.uk ¹³C labeling studies, including those using labeled phenylalanine, are vital for tracing the flow of carbon from primary metabolism into these specialized biosynthetic pathways. researchgate.netnih.gov For example, stable isotope labeling experiments have been used to demonstrate the direct role of tyrosine ammonia-lyase (TAL) activity in phenylpropanoid biosynthesis in grasses, revealing cross-talk between tyrosine and phenylalanine metabolism. researchgate.net This type of research is crucial for understanding how plants allocate resources to produce these important compounds.
Comparative Analysis of ¹³C-MFA Data Across Diverse Biological Models
¹³C-MFA studies utilizing tracers like DL-Phenylalanine-2-¹³C have been applied to a wide range of biological systems, from microbes to humans. mdpi.comdiva-portal.org Comparing flux data across different organisms and conditions provides valuable insights into the evolution and regulation of metabolic networks.
For instance, comparative ¹³C-MFA has been used to analyze the central carbon metabolism of various yeast species, revealing both conserved and divergent features of their metabolic strategies. oup.com In the context of metabolic engineering, comparing the flux distributions of different engineered strains of E. coli or Saccharomyces cerevisiae can help identify bottlenecks in the production of valuable chemicals derived from the aromatic amino acid pathway, such as shikimic acid. nih.gov Furthermore, modeling human phenylalanine metabolism using data from subjects infused with L-[1-¹³C]phenylalanine has provided insights into metabolic disorders like phenylketonuria (PKU). pnas.org
Table 2: Comparison of Phenylalanine-Related Fluxes in Different Biological Models This table is interactive. Click on the headers to sort.
| Organism/Condition | Pathway | Key Finding | Reference |
|---|---|---|---|
| E. coli | Central Carbon Metabolism | High flux towards the pentose phosphate pathway for aromatic amino acid synthesis. | researchgate.net |
| S. cerevisiae | Phenylpropanoid Pathway | Overexpression of specific genes can increase flux towards shikimic acid production. | nih.gov |
| Brachypodium distachyon (grass) | Lignin (B12514952) Biosynthesis | Significant contribution of both phenylalanine and tyrosine to lignin synthesis. | researchgate.netnih.gov |
| Human Liver Tissue (ex vivo) | Amino Acid Metabolism | Active transamination of branched-chain amino acids, differing from rodent models. | diva-portal.org |
| Pancreatic Cancer Cells | Serine/Glycine Metabolism | Metabolic rewiring towards serine biosynthesis for adaptive resilience to treatment. | mdpi.com |
The application of DL-Phenylalanine-2-¹³C and other isotopic tracers in MFA continues to be a powerful approach for quantitative biology, providing a deeper understanding of cellular function in both health and disease.
Microbial Metabolism in Prokaryotic Systems
In prokaryotic systems, particularly in bacteria like Escherichia coli, ¹³C-MFA using labeled amino acids is a cornerstone for understanding central carbon metabolism. nih.govfrontiersin.org While studies often utilize labeled glucose as the primary tracer, the analysis of ¹³C enrichment in proteinogenic amino acids, including phenylalanine, is crucial for estimating flux distribution. nih.govfrontiersin.org The labeling pattern of these amino acids reflects the fluxes through key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. osti.govfrontiersin.org
Research has shown that for a reliable metabolic flux analysis in E. coli, the ¹³C enrichment data from at least four key amino acids, including phenylalanine, are essential. nih.gov This requirement underscores the importance of phenylalanine as a reporter molecule for the metabolic state of the cell. For instance, in studies investigating the metabolic response of E. coli to environmental stressors like phenol (B47542), ¹³C-MFA revealed significant redistribution of carbon fluxes. frontiersin.org Specifically, the presence of phenol was shown to decrease the flux through the TCA cycle and increase the production of acetate (B1210297) from acetyl-CoA. frontiersin.org
Furthermore, site-specific labeled phenylalanine, including variants with ¹³C at the Cα position (equivalent to the 2-carbon), is produced bacterially for use in nuclear magnetic resonance (NMR) spectroscopy studies. nih.gov This highlights the utility of prokaryotic systems not only as subjects of metabolic studies but also as bio-factories for producing valuable research tools. The biosynthesis of phenylalanine itself, originating from phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the PPP), makes its labeling pattern a rich source of information about the fluxes in these upstream pathways. nih.gov
| Organism | Experimental Condition | Key Finding | Reference |
| Escherichia coli | Continuous culture with ¹³C-glucose | Phenylalanine is one of four essential amino acids required for reliable flux distribution analysis. | nih.gov |
| Escherichia coli | Culture with phenol | Phenol stress leads to a 25% reduction in TCA cycle flux and a 30% increase in acetate production. | frontiersin.org |
| Penicillium chrysogenum | Culture with [U-¹³C]phenylalanine | Phenylalanine is metabolized via transamination to phenylpyruvate and hydroxylation to tyrosine. | nih.gov |
| Rhodobacteraceae strain LCG007 | Growth on D-phenylalanine | Possesses D-amino acid transaminase to convert D-phenylalanine to phenylacetic acid. | frontiersin.org |
Metabolic Studies in Mammalian Cell Cultures and Non-Human in vivo Models
In mammalian systems, ¹³C-MFA is more complex because essential amino acids like phenylalanine are not synthesized de novo. nih.gov Therefore, labeled phenylalanine introduced into the system directly traces its own metabolism and its contribution to protein synthesis and other downstream pathways. nih.govnih.gov
Studies using Chinese Hamster Ovary (CHO) cells, a workhorse for producing biotherapeutics, have employed comprehensive ¹³C stable-isotope tracing to identify secreted metabolic by-products and their origins. pnas.org By supplementing media with ¹³C-labeled phenylalanine, researchers can track its conversion into various by-products, providing insights into metabolic inefficiencies and potential strategies for process optimization. pnas.orgambic.org
A significant area of research is cancer metabolism, where metabolic reprogramming is a well-established hallmark. vulcanchem.comnih.gov In a study using a mouse xenograft model of non-small cell lung carcinoma (NSCLC), L-[ring-¹³C₆]-phenylalanine was used to trace amino acid kinetics in vivo. nih.govnih.govacu.edu.au Using advanced techniques like MALDI-FTICR Mass Spectrometry Imaging, researchers could visualize the spatial and temporal distribution of the labeled phenylalanine and its primary metabolite, tyrosine, within the tumor tissue. nih.govnih.gov The study found that the highest abundance of ¹³C₆-Phe occurred in the tumor 10 minutes after injection and was more concentrated in viable tumor regions compared to non-viable areas. nih.govacu.edu.au This demonstrates the dynamic uptake and metabolic processing of phenylalanine by cancer cells and highlights its role in the tumor microenvironment. vulcanchem.com The conversion of ¹³C-phenylalanine to ¹³C-tyrosine provides direct evidence of phenylalanine hydroxylase activity within the tumor context. nih.govvulcanchem.com
| Model System | Tracer Used | Analytical Technique | Key Finding | Reference(s) |
| NSCLC Xenograft Mouse Model | L-[ring-¹³C₆]-Phenylalanine | MALDI-FTICR-MSI | Higher abundance of ¹³C₆-Phe and ¹³C₆-Tyr in viable tumor regions. Peak ¹³C₆-Phe at 10 min post-injection. | nih.govnih.govacu.edu.au |
| Chinese Hamster Ovary (CHO) Cells | ¹³C-labeled Phenylalanine | GC-MS | Identification of secreted metabolic by-products derived from phenylalanine. | pnas.org |
| Mammalian Systems (General) | ¹³C-labeled Tracers | GC-MS, LC-MS | Phenylalanine is an essential amino acid, so its labeling is not diluted by de novo synthesis, making it a clear tracer for its own metabolic fate. | nih.gov |
Tracing Carbon Flow in Plant Metabolic Pathways
In plants, phenylalanine is a central precursor for a vast array of secondary metabolites, including flavonoids, lignans, and other phenylpropanoids, which are crucial for growth, development, and defense. nih.govoup.comresearchgate.net ¹³C-MFA with labeled phenylalanine is instrumental in dissecting these complex pathways. nih.govoup.com
Studies in wheat (Triticum aestivum) have used uniformly ¹³C-labeled phenylalanine (¹³C₉-phenylalanine) to investigate the metabolic response to pathogens. nih.govacs.org When wheat ears were treated with the mycotoxin deoxynivalenol (B1670258) (DON), subsequent tracing with ¹³C₉-phenylalanine revealed significant upregulation of the phenylpropanoid pathway. nih.gov Researchers were able to annotate 172 phenylalanine-derived metabolites, including flavonoids, lignans, and hydroxycinnamic acid amides, and found that the levels of up to 30% of these compounds increased significantly after DON treatment. nih.gov This highlights the plant's defense strategy, which involves shunting carbon from phenylalanine into the synthesis of protective compounds.
Similarly, in wound-healing potato tuber tissue, isotope-labeled phenylalanine was used to analyze the metabolic flux through the phenylpropanoid pathway leading to the synthesis of chlorogenic acid (CGA) and other phenolics. oup.comoup.com By modeling the incorporation of the label, researchers could quantify the input flux into the pathway and the partitioning of carbon towards different end products. oup.com Such studies are critical for understanding how plants allocate resources in response to stress. researchgate.net In Arabidopsis thaliana, stable isotope labeling experiments have traced the shift of carbon flow from glycolysis towards the shikimate pathway and subsequent phenylalanine biosynthesis during xylem vessel differentiation, a process that requires significant lignin production. oup.com
| Plant System | Tracer Used | Key Application/Finding | Reference(s) |
| Wheat (Triticum aestivum) | ¹³C₉-Phenylalanine | Investigated metabolic response to mycotoxin; identified and annotated 172 Phe-derived metabolites, many involved in defense. | nih.govacs.org |
| Potato (Solanum tuberosum) Tuber | Isotope-labeled Phenylalanine | Analyzed metabolic flux in the phenylpropanoid pathway during wound healing; quantified flux to chlorogenic acid. | oup.comoup.com |
| Arabidopsis thaliana | ¹³C Isotope Labeling | Traced the active shift of carbon flow from primary metabolism (glycolysis) to secondary metabolism (shikimate and phenylpropanoid pathways) during xylem differentiation. | oup.com |
| Grape (Vitis vinifera) Berries | l-phenyl-(¹³C₆)-alanine | Elucidated the ripening profile of phenolic compounds, showing differential accumulation of various anthocyanins derived from phenylalanine. | researchgate.net |
Advanced Spectroscopic and Analytical Techniques Utilizing Dl Phenylalanine 2 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of isotopic labeling. The presence of ¹³C at a specific site provides a sensitive probe for detailed molecular-level investigations.
The introduction of a ¹³C label at a specific position, such as in DL-Phenylalanine-2-¹³C, significantly enhances the signal in ¹³C NMR spectroscopy. This allows for the unambiguous assignment of the labeled carbon atom in the resulting spectra. This technique is invaluable for elucidating the precise structure of reaction intermediates and final products in complex chemical and biological transformations. nih.gov For example, in the synthesis of complex molecules where phenylalanine is a precursor, tracking the ¹³C-labeled carbon can confirm reaction pathways and identify the structure of transient species that might otherwise be difficult to characterize. The chemical shift of the ¹³C-labeled carbon provides detailed information about its local electronic environment, which is crucial for structural determination. scispace.com
Incorporating DL-Phenylalanine-2-¹³C into peptides and proteins enables the use of powerful multidimensional NMR techniques to study their three-dimensional structure and dynamics in solution. google.comacs.org Isotope labeling helps to resolve spectral overlap, a common problem in the NMR spectra of large biomolecules. canada.ca By using ¹³C-labeled phenylalanine, researchers can selectively observe signals originating from this specific amino acid residue within a large protein. This allows for the determination of local conformational features and the study of dynamic processes, such as protein folding and ligand binding. For instance, solid-state NMR studies on L-phenylalanine bound to carboxypeptidase A have utilized isotope labeling to characterize the dynamics of the phenyl ring within the enzyme's active site. core.ac.uk
Isotope-edited and isotope-filtered NMR experiments are advanced techniques that rely on the presence of isotopic labels like ¹³C to simplify complex spectra. nih.gov In an isotope-edited experiment, only the signals from the ¹³C-labeled nuclei (and their directly attached protons) are observed, effectively filtering out the overwhelming number of signals from the unlabeled parts of the molecule. Conversely, an isotope-filtered experiment removes the signals from the labeled sites, allowing for the study of the surrounding unlabeled residues. The use of DL-Phenylalanine-2-¹³C in these experiments is crucial for isolating and analyzing the signals corresponding specifically to the phenylalanine residues, thereby simplifying the spectral analysis of large proteins and protein complexes. nih.gov
The specific labeling of a substrate like phenylalanine with ¹³C allows for detailed investigation of enzyme-substrate interactions and the elucidation of catalytic mechanisms. nih.gov By monitoring the changes in the ¹³C NMR signal of DL-Phenylalanine-2-¹³C upon binding to an enzyme, researchers can gain insights into the specific interactions at the active site. For example, ¹³C NMR studies have been used to investigate the binding of D- and L-phenylalanine to cobalt(II) substituted carboxypeptidase A, providing information on the affinity constants and the distance between the metal ion and the carboxylate group of the inhibitor. nih.gov These studies are critical for understanding how enzymes recognize their substrates and carry out their catalytic functions. gla.ac.uk
NMR spectroscopy, particularly ¹³C NMR, has emerged as a powerful tool for chiral discrimination and the determination of enantiomeric purity. researchgate.netacs.org The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in conjunction with NMR can induce separate signals for the two enantiomers of a chiral compound like phenylalanine. semanticscholar.orgresearchgate.netacs.org The integration of these distinct signals allows for the accurate quantification of the enantiomeric excess (ee). nih.govscilit.com The high resolution achievable in ¹³C NMR makes it particularly suitable for this purpose, as it can often resolve signals that overlap in ¹H NMR spectra. semanticscholar.org This method provides a rapid and non-destructive way to assess the enantiomeric purity of DL-phenylalanine and its derivatives without the need for chromatographic separation. nih.gov Recent theoretical work also suggests the possibility of inherent enantiospecificity in NMR due to chirality-induced spin selectivity, which could pave the way for chiral discrimination without external agents. arxiv.org
Probing Enzyme-Substrate Interactions and Catalytic Mechanisms
Mass Spectrometry (MS) Based Approaches
Mass spectrometry (MS) is another powerful analytical technique that benefits significantly from the use of stable isotope-labeled compounds like DL-Phenylalanine-2-¹³C. The known mass shift introduced by the ¹³C isotope allows for its use as an internal standard for accurate quantification and as a tracer in metabolic studies.
In metabolic flux analysis, DL-Phenylalanine-2-¹³C can be introduced into a biological system, and its metabolic fate can be traced by analyzing the mass spectra of downstream metabolites. doi.org The incorporation of the ¹³C label into various products provides a quantitative measure of the metabolic pathways involving phenylalanine. This approach has been used to identify phenylpropanoids in plants and other phenylalanine-derived metabolites. doi.org The distinct mass shift allows for the clear differentiation between the labeled and unlabeled molecules, enabling precise tracking through complex biological networks. doi.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the isotopic analysis of metabolites, including those labeled with 13C. When analyzing DL-Phenylalanine-2-13C, GC-MS offers high sensitivity and the ability to separate phenylalanine from other compounds in a complex mixture before ionization and mass analysis. oup.com
Detailed Research Findings:
In metabolic studies, GC-MS is frequently used to measure the enrichment of 13C-labeled phenylalanine in various biological samples. nih.govnih.gov This technique often requires derivatization of the amino acids to increase their volatility for gas chromatography. nih.govucdavis.edu For instance, N-heptafluorobutyryl isobutyl ester derivatives of phenylalanine have been successfully used for GC-MS/MS analysis in the negative-ion chemical ionization mode. nih.gov This derivatization allows for the determination of isotope ratios with high selectivity, even in complex biological matrices like plasma and lipoprotein hydrolysates. nih.gov
One of the significant challenges in using GC-MS for isotopic analysis is the potential for interference from background noise and the complexity introduced by derivatization, which adds extra carbons to the molecule. oup.com However, advancements in data analysis software have helped to overcome these issues by enabling more accurate interpretation of mass spectra and determination of 13C distribution. oup.com
Studies have demonstrated the utility of GC-MS in tracking the metabolism of orally administered [13C]-phenylalanine by monitoring the 13CO2 levels in exhaled breath, providing insights into hepatic phenylalanine metabolism. nih.gov Furthermore, GC-MS has been instrumental in 13C metabolic flux analysis (13C-MFA), where the labeling patterns of proteinogenic amino acids like phenylalanine are used to deduce metabolic pathway activities. nih.gov The analysis of phenylalanine is particularly crucial for understanding fluxes through the pentose (B10789219) phosphate (B84403) pathway (PPP), as it is synthesized from key intermediates of this pathway. nih.gov
A comparison of different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine incorporation into muscle proteins showed that while GC-MS is a viable option, other methods like LC-MS/MS may offer better precision for very low enrichments. nih.gov
Interactive Data Table: GC-MS Parameters for Phenylalanine Isotopic Analysis
| Parameter | Value/Description | Reference |
| Derivatization Agent | N-heptafluorobutyryl isobutyl ester | nih.gov |
| Ionization Mode | Negative-ion chemical ionization | nih.gov |
| Parent Ion | [M-HF]- | nih.gov |
| Fragment Ion for Quantification | [P-HF-OC4H9]- | nih.gov |
| Quantification Limit | ~10 pg of labeled compound co-eluting with 20 ng of endogenous compound | nih.gov |
| GC Column | Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) | ucdavis.edu |
| Combustion Interface | GC IsoLink II | ucdavis.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Extracts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing complex biological extracts. It is particularly well-suited for the analysis of 13C-labeled compounds like this compound without the need for derivatization, which is often required for GC-MS. oup.com
Detailed Research Findings:
LC-MS/MS has been shown to be superior in some respects to GC-MS for measuring low levels of L-[ring-13C6]phenylalanine enrichment in muscle protein. nih.gov A comparative study found that LC-MS/MS had better precision (coefficient of variation of 1.7% for intra-assay and 3.2% for inter-assay) compared to GC-MS, GC-MS/MS, and even GC-combustion-isotope ratio MS (GC/C/IRMS). nih.gov Furthermore, LC-MS/MS required a significantly smaller muscle sample size (0.8 µg) to achieve these results. nih.gov
The development of novel analytical methods using LC-MS/MS has facilitated the quantification of phenylalanine in human plasma. One such method utilized ultrafiltration for sample extraction and a 13C-phenylalanine heavy isotope as an internal standard. researchgate.net This approach demonstrated high sensitivity and selectivity, with a linear concentration range from 0.0025 µg/mL to 1.20 µg/mL. researchgate.net
In the field of metabolomics, LC-MS-based stable isotope assisted approaches are used to characterize unknown metabolites and classify them into tracer-derived sub-metabolomes. frontiersin.org For example, wheat plants treated with 13C9-labeled phenylalanine were analyzed by LC-high resolution mass spectrometry (LC-HRMS), leading to the identification of 122 metabolites derived from phenylalanine. frontiersin.org This technique not only provides the mass-to-charge ratio and retention time but also the total number of carbon atoms and the number of incorporated tracer atoms, which significantly aids in the identification of unknown compounds. frontiersin.org
Interactive Data Table: Comparison of Mass Spectrometry Techniques for Phenylalanine Enrichment
| Technique | Sample Size Required (muscle protein) | Intra-assay CV (%) | Inter-assay CV (%) | R² vs GC/C/IRMS |
| LC/MS/MS | 0.8 µg | 1.7 | 3.2 | 0.9962 |
| GC/MS/MS | 3 µg | 6.3 | 10.2 | 0.9942 |
| GC/MS | 3 µg | 13.5 | 25 | 0.9217 |
| GC/C/IRMS | 8 µg | 13.0 | 9.2 | N/A |
Data sourced from a study comparing techniques for measuring L-[ring-(13)C6]phenylalanine incorporation. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of bulk isotopic content. nih.govcambridge.org This technique is particularly valuable for studies requiring the determination of very low enrichments of stable isotopes. nih.gov
Detailed Research Findings:
Traditionally, measuring muscle protein synthesis using stable isotope tracers required IRMS due to the need to measure very low tracer-to-tracee ratios (0.005% to 0.10%). nih.gov The process typically involves purifying the metabolite of interest, combusting it to a gas (e.g., CO2), and then analyzing the isotopic ratio of the gas. nih.gov
GC-combustion-IRMS (GC-C-IRMS) is a powerful variation that couples the separation power of gas chromatography with the high precision of IRMS. ucdavis.edunih.gov This method allows for the compound-specific isotope analysis of amino acids after they have been derivatized to make them volatile. ucdavis.edu For instance, N-acetyl methyl esters of amino acids can be separated on a GC column and then combusted to CO2 and N2 for 13C and 15N analysis, respectively. ucdavis.edu
Studies have shown a high correlation between δ13C values obtained by GC-C-IRMS and those from an elemental analyzer coupled to an IRMS. nih.gov The precision of GC-C-IRMS for δ13C can be as high as 0.04‰. nih.gov However, a drawback of traditional IRMS methods is that they are often laborious. nih.gov
Despite the advent of more convenient GC-MS methods for measuring low enrichments, IRMS remains a crucial reference technique. A study comparing GC/MS and IRMS for measuring [13C6]-PHE enrichment found the values to be virtually identical, validating the GC/MS approach. nih.gov
Interactive Data Table: Precision of IRMS Techniques
| Technique | Analyte | Precision (‰) | Reference |
| GC/C/IRMS | δ13C of amino acid derivatives | 0.04 | nih.gov |
| GC/C/IRMS | δ15N of amino acid derivatives | 0.28 | nih.gov |
| EA-IRMS | δ13C of pure amino acids | ~0.5 | researchgate.net |
Quantitative Analysis of Mass Isotopomer Distributions (MIDs)
The quantitative analysis of mass isotopomer distributions (MIDs) is a key aspect of 13C tracer studies. oup.com A mass isotopomer is a molecule that differs in the number of isotopic substitutions (e.g., 13C atoms). The distribution of these isotopomers in a metabolite provides detailed information about the metabolic pathways through which it was synthesized.
Detailed Research Findings:
Both GC-MS and LC-MS can be used to determine the MIDs of metabolites. oup.com The analysis involves measuring the relative abundance of each mass isotopomer (m+0, m+1, m+2, etc.), where m+0 is the monoisotopic mass of the unlabeled metabolite.
In the context of this compound, the introduction of a single 13C atom at a specific position allows for the tracing of that carbon atom through metabolic reactions. When this labeled phenylalanine is metabolized, the 13C label will be incorporated into downstream metabolites, altering their MIDs.
For example, in a study using 13C-labeled glucose, the MIDs of proteinogenic amino acids, including phenylalanine, were measured by GC-MS to elucidate metabolic fluxes. nih.gov The accurate determination of these MIDs is crucial for the mathematical modeling that underpins 13C-MFA.
A challenge in MID analysis is correcting for the natural abundance of stable isotopes, which can contribute to the m+1 and subsequent peaks. mdpi.com Computational methods are employed to correct the measured MIDs for this natural abundance, allowing for the accurate determination of the enrichment from the labeled tracer. mdpi.com
The development of advanced analytical platforms, such as high-resolution mass spectrometry (e.g., Orbitrap), has improved the ability to accurately measure MIDs, even at very low enrichment levels. researchgate.net
Interactive Data Table: Example of Mass Isotopomer Data Correction
| Isotopologue | Measured Abundance (%) | Natural Abundance Contribution (%) | Corrected (Tracer-Derived) Abundance (%) |
| m+0 | 85.0 | 0.0 | 85.0 |
| m+1 | 12.0 | 1.1 | 10.9 |
| m+2 | 2.5 | 0.05 | 2.45 |
| m+3 | 0.5 | <0.01 | ~0.5 |
This is a hypothetical example illustrating the principle of correcting for natural abundance.
Synergistic Integration of NMR and MS Data for Comprehensive Metabolomics
The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a comprehensive approach to metabolomics. nih.govresearchgate.net While MS provides high sensitivity and information on isotopologues, NMR provides detailed structural information, including the specific position of isotopic labels within a molecule (isotopomers). nih.gov
Detailed Research Findings:
For example, the analysis of glutamate, a key metabolite in the TCA cycle, benefits greatly from this synergistic approach. MS can measure the mass isotopomer distribution of glutamate, while 13C-NMR can resolve the 13C-13C spin-spin couplings, which provide information about which adjacent carbon atoms are labeled. nih.gov This level of detail is crucial for accurately modeling TCA cycle fluxes.
Software tools have been developed to aid in the design of 13C tracer experiments and the analysis of the resulting NMR and MS data. nih.govresearchgate.net These tools can simulate the expected labeling patterns for different metabolic scenarios, helping researchers to design experiments that will be most informative for the pathways of interest. nih.gov
While the direct application of this integrated approach specifically to this compound is less commonly documented in readily available literature compared to central carbon metabolites like glucose and glutamate, the principles are directly applicable. The known position of the 13C label in this compound makes it an ideal tracer for studies where the subsequent fate of the C-2 carbon is of interest. Combining MS data on the enrichment of phenylalanine and its downstream metabolites with NMR data could provide unparalleled insight into its metabolic transformations.
Development of Novel Analytical Methodologies for Isotope Tracers
The field of metabolomics is continually driven by the development of novel analytical methodologies that improve the sensitivity, specificity, and scope of isotope tracer studies. nih.govnih.gov
Detailed Research Findings:
One area of development is in improving the ability to discriminate between biologically derived signals and background noise in LC-MS analysis. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize samples that are isotopically labeled with different percentages of 13C (e.g., 5% and 95%). nih.gov This creates characteristic isotopic patterns that allow for the easy identification of biological signals and also provides the exact number of carbon atoms in each metabolite, which greatly aids in formula determination. nih.gov
Another innovation is the development of a triple-tracer approach using different stable isotopes of phenylalanine ([13C6]-, [2H5]-, and [15N]phenylalanine) to study postprandial protein turnover. nih.gov This method, coupled with LC-MS analysis, allows for more accurate modeling of phenylalanine kinetics in non-steady-state conditions. nih.gov
Furthermore, new methods are being developed to simplify sample preparation and analysis. For example, a single-step derivatization method using pentafluorobenzyl bromide has been developed for the GC-MS analysis of [1-13C]Phe in urine, making the indicator amino acid oxidation (IAAO) test more accessible. nih.gov
The application of high-resolution mass spectrometry platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, represents a significant advancement. researchgate.netacs.org These instruments provide high mass accuracy and resolution, which improves compound identification and the ability to measure low-abundance isotopologues in complex mixtures. researchgate.netacs.org
Capillary electrophoresis-mass spectrometry (CE-MS) is also emerging as a powerful technique for tracer-based metabolomics. oup.com It offers rapid analysis of underivatized amino acids and can reveal the position of labeled carbons through MS/MS analysis, which is essential for understanding metabolic pathways. oup.com
Theoretical and Computational Modeling of Dl Phenylalanine 2 13c Derived Data
Computational Algorithms for Metabolic Flux Estimation
Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. frontiersin.orgnih.gov The core principle involves introducing a ¹³C-labeled substrate, like DL-Phenylalanine-2-¹³C, and measuring the resulting distribution of ¹³C in various metabolic intermediates and end products. sci-hub.se Computational algorithms are then essential to translate these isotopic labeling patterns into a comprehensive map of metabolic fluxes. nih.gov
Optimization-Based Approaches for Inverse Metabolic Flux Analysis
Inverse metabolic flux analysis is a computational method that deduces intracellular fluxes from experimental data, primarily the mass isotopomer distributions of metabolites. This is achieved through optimization algorithms that aim to minimize the difference between experimentally measured labeling patterns and those predicted by a metabolic model for a given set of fluxes. frontiersin.org
Several software packages have been developed to facilitate these complex calculations, each employing different numerical strategies. These include gradient-based local optimization and gradient-free global optimization methods like simulated annealing and genetic algorithms. nih.govnih.gov Hybrid approaches that combine global and local optimization techniques have also been applied to enhance the robustness and efficiency of flux estimation. nih.gov
The general workflow of ¹³C-MFA involves several key steps:
Metabolic Model Construction: A stoichiometric model of the relevant metabolic network is defined, including all known biochemical reactions and their atom transitions. sci-hub.sefrontiersin.org
Isotope Labeling Experiment: The organism or cell culture is supplied with a ¹³C-labeled substrate. sci-hub.se
Isotopomer Analysis: The distribution of ¹³C isotopes in key metabolites, often proteinogenic amino acids, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comtum.de
Flux Estimation: An iterative optimization algorithm adjusts the flux values in the metabolic model to find the best fit between the simulated and measured isotopomer distributions. frontiersin.org
Statistical Evaluation: The goodness-of-fit of the resulting flux map is assessed, and confidence intervals for the estimated fluxes are calculated. d-nb.info
Software tools such as 13CFLUX2, OpenFLUX, and INCA are widely used for these analyses, providing a user-friendly interface to perform these complex computations. nih.govmdpi.comd-nb.info
Statistical Analysis and Robustness Assessment of Flux Maps
The robustness of a flux map refers to its stability and reliability in the face of experimental noise and model uncertainties. The choice of the ¹³C-labeled tracer is a major factor influencing the precision of flux estimation. frontiersin.orgnih.gov Computational methods have been developed to aid in the optimal design of isotope labeling experiments, ensuring that the chosen tracer will provide the most informative data for the specific metabolic pathways of interest. frontiersin.orgnih.gov By simulating the expected labeling patterns for different tracers, researchers can select the one that will yield the most precise and robust flux estimates.
Kinetic Modeling of Phenylalanine Metabolism and Associated Pathways
While metabolic flux analysis provides a steady-state view of reaction rates, kinetic modeling aims to describe the dynamic behavior of metabolic systems. By incorporating information about enzyme kinetics and metabolite concentrations, these models can simulate how metabolic fluxes change over time in response to various perturbations.
Compartmental Models for Tracer Kinetic Analysis
Compartmental models are a powerful tool for analyzing tracer kinetic data, particularly for understanding whole-body metabolism. physiology.orgnih.govunipd.it In the context of phenylalanine metabolism, a compartmental model can represent different pools of phenylalanine and its metabolites within the body, such as the plasma, intracellular spaces, and protein-bound pools.
For instance, a four-compartment model has been developed to describe the kinetics of phenylalanine and its conversion to tyrosine using stable isotope tracers. physiology.orgnih.gov This model can provide estimates for key metabolic fluxes, including:
The rate of protein breakdown.
The rate of phenylalanine hydroxylation to tyrosine.
The net balance between protein synthesis and breakdown. physiology.orgnih.gov
These models are typically described by a set of differential equations that define the rates of transfer of the tracer and the corresponding unlabeled metabolite (the tracee) between compartments. The parameters of these equations, which represent the metabolic fluxes, are estimated by fitting the model's predictions to the experimentally measured tracer concentrations in plasma over time. Software like SAAM II is often used for this purpose. physiology.orgnih.govresearchgate.net
A more comprehensive six-compartment model has also been developed to provide a more detailed and physiologically relevant insight into phenylalanine-tyrosine metabolism. researchgate.netbas.bg
Table 1: Example of Metabolic Fluxes Estimated from a Compartmental Model of Phenylalanine and Tyrosine Kinetics physiology.orgnih.gov
| Metabolic Flux | Estimated Value (µmol·kg FFM⁻¹·h⁻¹) |
| Phenylalanine to Tyrosine | 4.1 ± 1.0 |
| Protein Breakdown | 50.5 ± 5.2 |
| Net Protein Breakdown | 4.1 ± 1.0 |
| FFM: Fat-Free Mass. Values are presented as mean ± SE. |
Enzymatic Reaction Models and Isotope Effects in Biochemical Pathways
At a more granular level, enzymatic reaction models can be used to understand the specific steps in phenylalanine metabolism. These models incorporate the kinetic properties of the enzymes involved, such as their substrate affinity (Km) and maximum reaction rate (Vmax).
The use of ¹³C-labeled substrates like DL-Phenylalanine-2-¹³C can also reveal kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Measuring KIEs can provide valuable information about the rate-limiting steps in an enzymatic reaction and the structure of the transition state. acs.orgnih.govnih.gov
Rule-Based and Network Theory Approaches for Biochemical Systems Analysis
Beyond traditional modeling approaches, rule-based and network theory methods offer alternative frameworks for analyzing the complexity of metabolic systems.
Rule-based modeling can be used to explore the potential for novel biochemical pathways. By defining a set of generalized enzyme reaction rules, it's possible to computationally generate all possible routes between a precursor and a product. oup.com This approach has been applied to the aromatic amino acid pathways, revealing a vast number of previously unknown potential routes from chorismate to phenylalanine and tyrosine. oup.com Such analyses can suggest the existence of yet-to-be-discovered biochemical compounds and pathways.
Network theory provides a powerful framework for understanding the global structure and properties of metabolic networks. nih.govarxiv.org In this approach, metabolites and reactions are represented as nodes and edges in a graph. The analysis of these networks can reveal key features, such as:
Hubs: Highly connected metabolites that play a central role in the network. oup.com
Modularity: The organization of the network into distinct functional modules.
Robustness: The ability of the network to maintain its function in the face of perturbations. nih.gov
Multiscale Mathematical Models for Simulating Biological Processesresearchgate.net
Data derived from DL-Phenylalanine-2-¹³C and other isotopic tracers are fundamental inputs for multiscale mathematical models that aim to simulate biological processes across different levels of organization, from the molecular to the whole-body scale. These models integrate biochemical, physiological, and spatial data to create a holistic view of metabolism.
At a foundational level, compartmental models are used to describe the kinetics of phenylalanine in the body. These can range from simpler two-pool models, which assess amino acid kinetics between plasma and the intracellular space, to more complex three-pool models that provide deeper insight into intramyocellular kinetics. plos.org These models use the isotopic enrichment data from tracers like ¹³C-phenylalanine to calculate key metabolic rates, such as the rate of appearance (protein breakdown), disappearance (protein synthesis), and oxidation. plos.orgfrontiersin.org
More advanced multiscale models seek to bridge cellular metabolism with organ- and whole-body physiology. For instance, physiologically based pharmacokinetic (PBPK) models can be combined with metabolic network models. Such a model might use data from DL-Phenylalanine-2-¹³C to define the rates of phenylalanine transport across membranes (like the blood-brain barrier) and its subsequent metabolism within specific tissues. biorxiv.orgbiorxiv.org The kinetic parameters for these transport and enzymatic processes are essential for the model's predictive power.
| Parameter | Enzyme/Transporter | Organism/System | Value | Reference |
|---|---|---|---|---|
| Km for Phenylalanine | Phenylalanine Hydroxylase (PAH) | Human (recombinant) | 0.51 mM | pnas.org |
| Ka for Phenylalanine (as activator) | Phenylalanine Hydroxylase (PAH) | Human (recombinant) | 0.54 mM | pnas.org |
| Jmax for L-Phenylalanine | Blood-Brain Barrier Transport | Sheep | 107 ± 7 nmol g⁻¹ min⁻¹ | nih.gov |
| Km, app for L-Phenylalanine | Blood-Brain Barrier Transport | Sheep | 2.25 ± 0.25 mmol L⁻¹ | nih.gov |
| Km for L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Rhodotorula glutinis (Yeast) | 0.24 mM | researchgate.net |
Furthermore, multiscale modeling can even incorporate physical phenomena. For example, computational fluid dynamics (CFD) can be coupled with metabolic models to simulate the environment within a bioreactor. nih.govnih.govresearchgate.net In such a system producing a phenylalanine-derived compound, a CFD model could simulate the distribution of nutrients and oxygen, while the metabolic model, informed by ¹³C tracer data, would describe the cell's internal reaction fluxes. nih.govnih.gov This integrated approach allows for the in silico optimization of large-scale bioprocesses by predicting how physical gradients affect cellular metabolic performance. nih.gov
In Silico Simulation and Prediction of Metabolic Perturbationsnih.gov
A primary application of modeling data from DL-Phenylalanine-2-¹³C is the in silico simulation and prediction of metabolic perturbations. These perturbations can be genetic, such as in inborn errors of metabolism, or environmental, such as changes in diet. By constructing a robust model of the metabolic network under normal conditions, researchers can then simulate the impact of a specific change and predict its downstream consequences.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique in this domain. researchgate.netnih.gov It uses the detailed patterns of ¹³C labeling in metabolites, such as protein-bound amino acids, to quantify the rates (fluxes) through nearly every reaction in the central metabolism. researchgate.net When a system is perturbed, for example, by knocking out a gene, ¹³C-MFA can reveal how the metabolic network reroutes fluxes to compensate for the change. nih.gov Large-scale analyses have used this approach to predict which gene deletions will have a significant metabolic impact and which can be buffered by the network's redundancy. nih.gov
Phenylketonuria (PKU) is a classic example of a metabolic perturbation studied using these methods. PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), leading to the accumulation of phenylalanine. metwarebio.compnas.org Kinetic models have been constructed to simulate phenylalanine metabolism in both healthy individuals and PKU patients. biorxiv.orgpnas.orgnih.gov These models, validated with tracer data, can accurately predict the steady-state blood phenylalanine concentrations that result from different levels of PAH enzyme activity and dietary phenylalanine intake. pnas.orgnih.gov
More recently, computational models have focused on the neurological aspects of PKU, simulating the transport of amino acids across the blood-brain barrier and their subsequent metabolism into neurotransmitters. biorxiv.orgbiorxiv.org These models predict that high phenylalanine levels perturb brain chemistry not only by reducing the availability of precursors like tyrosine and tryptophan (due to transport competition) but also by directly inhibiting key enzymes in neurotransmitter synthesis. biorxiv.org In silico simulations using these models can test the potential efficacy of different treatment strategies, such as dietary adjustments. The predictions from these models can then be compared against experimental data from animal models or clinical studies to refine our understanding of the disease. biorxiv.orgbiorxiv.org
| Amino Acid | Experimental Relative Change (PKU vs. WT) | Model-Predicted Relative Change (PKU vs. WT) | Reference |
|---|---|---|---|
| Phenylalanine | +1750% | +2800% | biorxiv.org |
| Tyrosine | -45% | -67% | biorxiv.org |
| Tryptophan | -43% | -60% | biorxiv.org |
| Leucine | -30% | -30% | biorxiv.org |
| Valine | -28% | -34% | biorxiv.org |
By integrating data from tracers like DL-Phenylalanine-2-¹³C, these in silico models serve as powerful predictive platforms, enabling researchers to explore hypotheses, identify key control points in metabolic networks, and design strategies to counteract the effects of metabolic perturbations. biorxiv.org
Emerging Research Frontiers and Methodological Challenges
Expansion of Isotope Labeling Strategies for Enhanced Research Capability
To unravel the complexity of metabolic pathways, researchers are increasingly moving beyond single-isotope labeling. The integration of multiple stable isotopes and the development of sophisticated biosynthetic labeling methods are expanding the capabilities of metabolic analysis.
Integration with Other Stable Isotopes (e.g., 2H, 15N, 19F) for Multi-Nuclear Studies
The simultaneous use of DL-Phenylalanine-2-13C with other stable isotopes like deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and fluorine-19 (¹⁹F) allows for more comprehensive multi-nuclear studies. nih.govcreative-proteomics.com This approach provides a multi-faceted view of metabolic processes by tracking the flow of different atoms through various pathways. nih.govnih.gov For instance, combining ¹³C-labeled phenylalanine with ¹⁵N-labeled compounds can elucidate the interplay between carbon and nitrogen metabolism in amino acid and protein synthesis. mdpi.com
The use of high-resolution mass spectrometry is crucial in these multi-isotope experiments to differentiate between the nominal mass increases caused by each isotope. nih.gov For example, an Orbitrap mass spectrometer can be operated at high resolving power to distinguish between metabolites labeled with ¹³C, ¹⁵N, or ²H. nih.gov Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for detecting and quantifying metabolites labeled with various nuclei, including ²H, ¹³C, and ¹⁵N, which significantly improves the ability to identify low-concentration metabolites and trace metabolic pathways. nih.gov The introduction of fluorine-19 as a bioorthogonal NMR reporter has also gained traction, offering high sensitivity for studying large biomolecules. nih.gov
| Isotope Combination | Research Application | Analytical Technique |
| ¹³C and ¹⁵N | Studying the interconnectedness of carbon and nitrogen pathways in amino acid metabolism. mdpi.com | Mass Spectrometry, NMR Spectroscopy nih.govmdpi.com |
| ¹³C and ²H | Investigating fatty acid metabolism and protein synthesis dynamics. mdpi.commdpi.com | Mass Spectrometry, NMR Spectroscopy mdpi.com |
| ¹³C and ¹⁹F | Probing protein structure and dynamics with enhanced sensitivity. nih.gov | NMR Spectroscopy nih.gov |
Advanced Biosynthetic Labeling in Recombinant Systems
Advanced biosynthetic labeling techniques in recombinant systems, such as E. coli, offer a cost-effective and efficient way to produce site-specifically labeled proteins and amino acids like phenylalanine. nih.gov These methods allow for high-level incorporation of isotopes into proteins expressed in bacteria. nih.gov For example, phenylalanine with ¹³C incorporation at specific positions can be produced in bacteria grown in media containing a ¹³C-labeled carbon source like 2-¹³C-glycerol. nih.gov This approach enables the generation of isolated ¹H-¹³C spin systems, which are valuable for NMR studies of protein structure and dynamics. nih.gov
Cell-free protein synthesis systems also provide a powerful platform for selective labeling, where the composition of the reaction buffer can be adjusted to achieve specific labeling patterns in aromatic amino acids like phenylalanine and tyrosine. researchgate.net These in vitro systems, combined with the use of metabolic precursors like α-ketoacids, allow for the production of selectively labeled proteins without the complexities of in vivo cross-labeling. researchgate.net
Advanced Experimental Designs for Dynamic Tracer Studies
To capture the dynamic nature of metabolism, researchers are moving beyond traditional steady-state analyses and developing more sophisticated experimental designs.
Non-Steady State Approaches for Transient Metabolic Flux Measurements
While steady-state metabolic flux analysis (MFA) provides a time-averaged view of metabolic rates, it may not capture the rapid, transient changes that occur in response to stimuli. creative-proteomics.combiorxiv.org Isotopically non-steady-state metabolic flux analysis (INST-MFA) has emerged as a powerful technique to measure dynamic changes in metabolic fluxes. nsf.gov This approach involves introducing an isotopic tracer and monitoring the time-dependent changes in the labeling patterns of metabolites. By analyzing these transient labeling dynamics, researchers can gain insights into the real-time regulation of metabolic pathways. mdpi.com
The application of tracers like this compound in such dynamic studies allows for the investigation of transient changes in phenylalanine metabolism and protein synthesis under various physiological or pathological conditions. e-acnm.org
Methodologies for Spatially Resolved Metabolic Tracing
Metabolic activity can vary significantly between different tissues, and even within different regions of the same tissue. nih.gov Methodologies for spatially resolved metabolic tracing are being developed to visualize and quantify these spatial variations. Mass spectrometry imaging (MSI) is a key technology in this area, enabling the mapping of the spatial distribution of isotopically labeled metabolites within tissue sections. nih.govnih.gov
For example, by infusing a subject with a ¹³C-labeled tracer like L-[ring-¹³C₆]-phenylalanine and then analyzing tissue samples with MALDI-FTICR-MSI, researchers can observe the spatiotemporal distribution of the tracer and its metabolites. nih.gov This approach has been used to study local phenylalanine metabolism in the context of cancer tissue morphology, revealing differences in metabolic activity between viable and non-viable tumor regions. nih.gov The development of software tools like IsoScope facilitates the analysis of this complex imaging data, allowing for the visualization and normalization of isotope labeling across different spatial regions. nih.gov
Overcoming Analytical Limitations in Sensitivity and Resolution for Low Abundance Metabolites
A significant challenge in metabolic research is the detection and quantification of low-abundance metabolites, which often play crucial regulatory roles. nih.govcreative-proteomics.com The low natural abundance of ¹³C (approximately 1.1%) further complicates the detection of ¹³C-labeled metabolites, especially when enrichment levels are low. researchgate.net
Advanced analytical techniques are being employed to overcome these limitations. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or TripleTOF systems, offers the sensitivity and mass accuracy required to detect and differentiate isotopically labeled metabolites, even at low concentrations. mdpi.comsciex.com Techniques like differential mobility separation can provide an additional level of separation, helping to resolve isobaric labeled metabolites that differ only in the position of the isotope. sciex.com
For NMR-based studies, the use of ¹³C-optimized probes and the development of statistical correlation methods between ¹³C and ¹H spectra are improving the ability to identify and quantify low-abundance metabolites. researchgate.net Furthermore, the use of isotopically labeled internal standards, such as ¹³C₆-phenylalanine, can help correct for matrix effects in mass spectrometry and ensure accurate quantification. creative-proteomics.com
| Analytical Challenge | Advanced Solution | Key Benefit |
| Low sensitivity for low-abundance metabolites. | High-resolution mass spectrometry (HRMS). mdpi.comsciex.com | Enables detection and quantification of metabolites at very low concentrations. sciex.com |
| Resolution of isobaric labeled compounds. | Differential mobility separation coupled with HRMS. sciex.com | Provides clear separation of labeled isobars, increasing confidence in isotope labeling studies. sciex.com |
| Low natural abundance of ¹³C in NMR. | ¹³C-optimized NMR probes and statistical correlation spectroscopy. researchgate.net | Improves detection limits and aids in the identification of metabolites from complex mixtures. researchgate.net |
| Matrix effects in mass spectrometry. | Use of isotope-labeled internal standards. creative-proteomics.com | Corrects for variations in ionization efficiency, leading to more accurate quantification. creative-proteomics.com |
Data Integration and Systems Biology Approaches for Holistic Understanding
A comprehensive understanding of metabolic regulation requires the integration of stable isotope tracing data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govacs.org This systems biology approach aims to build a holistic picture of cellular function by connecting genetic information to metabolic output. frontiersin.org
Multi-Omics Data Fusion with Isotopic Tracing Information
The fusion of multi-omics data with isotopic tracing information provides a powerful framework for deciphering complex biological interactions. acs.org Isotope tracing, using molecules like this compound, offers a direct way to measure metabolic fluxes—the rates of biochemical reactions. biorxiv.org When combined with other omics data, it helps to bridge the gap between genotype and phenotype by linking genetic and epigenetic variations to metabolic function. acs.org
For instance, a study on the metabolic effects of phenylalanine in adapting to hypoxia utilized a multi-omics approach. This integrated analysis revealed that phenylalanine plays a crucial role in enhancing mitochondrial function and endurance under low-oxygen conditions. researchgate.net Similarly, in plant-microbe interactions, integrating multi-omics with stable isotopes is key to understanding nutrient exchange and the functional roles of diverse microbial communities in the rhizosphere. acs.org
The process often involves several layers of data:
Genomics and Transcriptomics: Provide a blueprint of the cell's potential and its immediate transcriptional response to stimuli.
Proteomics: Offers a snapshot of the proteins present, which are the functional machinery of the cell.
Metabolomics: Measures the levels of various metabolites, representing the end-products of cellular processes.
Isotope Tracing (Fluxomics): Quantifies the flow of atoms through metabolic pathways, providing a dynamic layer of information that static "omics" data alone cannot capture. biorxiv.org
Recent advancements have focused on developing computational pipelines, such as fluxTrAM, to semi-automate the processing of tracer-based metabolomics data and integrate it with genome-scale metabolic models. biorxiv.org This facilitates the prediction of metabolic fluxes on a genome-wide scale. biorxiv.org
Table 1: Examples of Multi-Omics Data Integration with Isotopic Tracing
| Biological System | Omics Layers Integrated | Key Findings |
| Hypoxia Adaptation | Transcriptomics, Proteomics, Metabolomics | Phenylalanine enhances mitochondrial function and hypoxic endurance. researchgate.net |
| Plant-Microbe Interactions | Genomics, Transcriptomics, Proteomics, Metabolomics, Stable Isotopes | Elucidates nutrient dynamics and microbial activities in the rhizosphere. acs.org |
| Human Liver Tissue | Global 13C Tracing, Non-targeted Mass Spectrometry, Metabolic Flux Analysis | Revealed unexpected metabolic activities like de novo creatine (B1669601) synthesis. nih.gov |
| E. coli Strain | 13C Labeling, NMR Analysis | Identified reasons for the deterioration of L-phenylalanine yield. nih.gov |
Predictive Modeling of Metabolic Phenotypes from Isotope Data
Isotope data, including that from this compound, is fundamental for constructing and validating predictive models of metabolic phenotypes. nih.gov These models are essential for understanding how genetic or environmental perturbations affect cellular metabolism. biorxiv.org
One of the primary applications is in Metabolic Flux Analysis (MFA) . frontiersin.org By feeding cells a 13C-labeled substrate like [1,2-¹³C]glucose and measuring the isotopic labeling patterns in metabolites such as phenylalanine, researchers can calculate the rates of intracellular reactions. nih.govplos.org This quantitative data provides a detailed picture of central carbon metabolism. plos.org For example, 13C-MFA has been used to elucidate glucose and xylose co-utilization in E. coli by analyzing the labeling in phenylalanine, glycogen, and RNA. nih.gov
Genome-scale metabolic models (GEMs) are another powerful tool. These models can be constrained with experimental data, including isotope labeling data, to predict metabolic fluxes across the entire metabolic network. plos.org This approach, sometimes referred to as 2S-¹³C MFA, has been shown to constrain glycolytic and pentose (B10789219) phosphate (B84403) pathway fluxes much more effectively than using only extracellular flux measurements. plos.org
Furthermore, predictive models can be used to design novel strategies for metabolic engineering. By simulating the effects of genetic modifications, researchers can identify targets for increasing the production of desired compounds. nih.gov For instance, a study on an L-phenylalanine-producing E. coli strain used flux sensitivity analysis to identify that overexpressing the gene pps could optimize the production strain. nih.gov
Table 2: Predictive Modeling Applications Using Isotope Data
| Modeling Approach | Application | Organism/System | Key Outcome |
| Metabolic Flux Analysis (MFA) | Elucidate co-utilization of sugars | E. coli | Quantified fluxes through central carbon and pentose phosphate pathways. nih.gov |
| Genome-Scale Metabolic Models (GEMs) | Improve flux predictions | E. coli | More robust flux predictions compared to FBA by incorporating ¹³C labeling data. plos.org |
| Linear Programming and Flux Sensitivity Analysis | Optimize amino acid production | E. coli | Identified gene overexpression target to improve L-phenylalanine yield. nih.gov |
| Model-Designed Environments | Evolve for increased metabolite secretion | Saccharomyces cerevisiae | Successfully evolved yeast for increased secretion of aroma compounds derived from amino acids like L-phenylalanine. nih.gov |
Future Directions in this compound Research and Application to Fundamental Biological Questions
The use of this compound and other stable isotopes is poised to address increasingly complex biological questions. Future research will likely focus on several key areas:
Dynamic and Single-Cell Flux Analysis: Moving beyond steady-state measurements to capture the dynamic changes in metabolic fluxes in response to stimuli. Furthermore, applying these techniques at the single-cell level will be crucial for understanding metabolic heterogeneity within cell populations.
Investigating Disease Mechanisms: Stable isotope tracing is a powerful tool for studying metabolic reprogramming in diseases like cancer and metabolic syndrome. nih.govbohrium.com For example, tracing the metabolism of phenylalanine and other amino acids can provide insights into the metabolic flexibility of cancer cells and identify potential therapeutic targets. nih.govresearchgate.net Studies in phenylketonuria (PKU) models have used phenylalanine levels to understand deficiencies in neurotransmitters. nih.gov
Elucidating Interspecies Metabolic Interactions: In microbial communities, isotope tracing can unravel the complex web of metabolite exchange between different species, which is fundamental to understanding the function of ecosystems like the gut microbiome. plos.org
Exploring Novel Metabolic Pathways: Non-targeted isotope tracing provides an opportunity to discover new metabolites and metabolic pathways that are not yet characterized in the human genome. nih.govdiva-portal.org
Genetic Code Expansion: Advanced synthetic biology techniques are using non-canonical amino acids, including derivatives of phenylalanine, to probe and engineer protein function, opening new avenues for studying fundamental biological questions at the molecular level. acs.org
The continued development of analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), coupled with sophisticated computational modeling, will further enhance the utility of this compound in advancing our understanding of biology. nih.govnih.gov
Q & A
Q. How to design a time-resolved study tracking this compound incorporation into amyloid-beta peptides in Alzheimer’s models?
- Methodological Answer : Use transgenic neuronal cultures (e.g., APP/PS1 mutants) and administer ¹³C-labeled phenylalanine at defined intervals. Isolate Aβ peptides via immunoprecipitation and analyze via nano-LC-MS. Include negative controls (unlabeled Phe) and kinetic modeling to estimate synthesis/degradation rates. Address isotopic dilution from endogenous pools using steady-state assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
